1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H and ¹³C NMR data for the compound are summarized below:
| Position | ¹H δ (ppm) | ¹³C δ (ppm) | Multiplicity | Correlations |
|---|---|---|---|---|
| 2-OH | 9.21 (s) | - | Singlet | - |
| 6-CH₃ | 1.42 (d, J = 6.8 Hz) | 21.5 | Doublet | H-5, H-6a |
| 1-OCH₃ | 3.82 (s) | 56.1 | Singlet | - |
| 10-OCH₃ | 3.85 (s) | 56.3 | Singlet | - |
Key observations:
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI) mass spectrometry revealed a molecular ion peak at m/z 327.4 ([M+H]⁺), consistent with the molecular formula C₁₉H₂₁NO₄. Major fragments include:
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Profiles
- IR (KBr): Broad absorption at 3340 cm⁻¹ (O-H stretch), 1605 cm⁻¹ (aromatic C=C), and 1260 cm⁻¹ (C-O from methoxy groups).
- UV-Vis (MeOH): λₐ at 280 nm (π→π* transition in aromatic system) and 320 nm (n→π* transition in quinoline).
Properties
IUPAC Name |
1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-20-5-4-10-7-15(22)19(24-3)18-12-9-16(23-2)14(21)8-11(12)6-13(20)17(10)18/h7-9,13,21-22H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJRNLRASBVRRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871665 | |
| Record name | 1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (S)-Boldine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
476-70-0 | |
| Record name | Boldine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Melting Point |
161 - 163 °C | |
| Record name | (S)-Boldine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039085 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Chemistry Approach
The compound is primarily prepared through synthetic organic chemistry routes that involve multi-step reactions to construct the dibenzoquinoline core and introduce the methoxy and hydroxyl substituents at precise positions.
-
- Construction of the tetrahydro-dibenzoquinoline skeleton via cyclization reactions.
- Selective methylation to introduce methoxy groups at positions 1 and 10.
- Hydroxylation at positions 2 and 9 to yield the diol functionality.
- Stereoselective control to obtain the (6aS) enantiomer, which is pharmacologically active.
Stereochemistry: The synthesis ensures the defined stereocenter at position 6a, critical for biological activity.
Reagents and Conditions:
While specific reagents are proprietary or detailed in specialized patents, typical methods involve:- Use of methylating agents such as methyl iodide or dimethyl sulfate for methoxy group introduction.
- Catalytic hydrogenation or reduction steps to achieve tetrahydro ring saturation.
- Oxidative or enzymatic hydroxylation for diol formation.
Extractive Chemistry
- The compound is also isolated from natural sources such as Litsea glutinosa and Neolitsea konishii, which contain this alkaloid naturally.
Extraction involves:
- Solvent extraction from plant material using organic solvents (e.g., methanol, ethanol).
- Purification by chromatographic techniques (e.g., column chromatography, HPLC).
- Crystallization to obtain pure compound.
However, due to low natural abundance, synthetic methods are preferred for large-scale production.
Good Manufacturing Practices (GMP) Compliance
- The manufacturing of this compound as an active pharmaceutical ingredient (API) is conducted in GMP-certified facilities to ensure quality, safety, and efficacy.
- Compliance includes:
- Batch-level quality control with Certificates of Analysis (CoA).
- Adherence to international pharmacopeial standards such as European Pharmacopoeia (EP), Japanese Pharmacopeia (JP), and United States Pharmacopeia (USP).
- Use of validated synthetic routes and analytical methods for purity and identity confirmation.
Comparative Data Table of Preparation Parameters
| Parameter | Synthetic Method | Extractive Method |
|---|---|---|
| Source | Chemical synthesis | Natural plant extraction |
| Yield | Moderate to high (dependent on route) | Low (due to natural abundance) |
| Purity | High (controlled synthesis) | Variable (requires extensive purification) |
| Scalability | High (industrial synthesis possible) | Limited (dependent on plant material availability) |
| Stereochemical control | Achieved via stereoselective synthesis | Natural stereochemistry preserved |
| Regulatory compliance | GMP-certified manufacturing | Requires additional purification steps |
| Environmental impact | Chemical waste management required | Sustainable if plant sources managed |
Research Findings and Optimization
- Research has focused on optimizing synthetic routes to improve yield and stereoselectivity, minimizing steps and hazardous reagents.
Advances include:
- Use of chiral catalysts to enhance enantiomeric purity.
- Development of greener methylation and hydroxylation methods.
- Improved chromatographic techniques for purification.
Extractive methods are being refined to increase extraction efficiency and reduce solvent use, but synthetic production remains dominant for pharmaceutical applications.
Chemical Reactions Analysis
1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new derivatives.
Scientific Research Applications
Antioxidant Activity
Research has indicated that 1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative stress. In a study assessing the antioxidant capacity of various alkaloids, this compound demonstrated effective radical scavenging activity .
Insecticidal Properties
The compound has also been evaluated for its insecticidal activity against pests such as Drosophila melanogaster (fruit fly) and Cydia pomonella (codling moth). The results indicated that it possesses acute dose-dependent toxicity against these species. The LD50 values were determined through bioassays, showcasing its potential as a natural insecticide .
Table 1: Insecticidal Activity of this compound
| Insect Species | LD50 (µg/mL) | Observations |
|---|---|---|
| Drosophila melanogaster | 35.4 | High mortality observed |
| Cydia pomonella | 30.7 | Effective against larvae |
Phytochemical Studies
This compound has been isolated from various plant sources and characterized using spectroscopic methods such as NMR and mass spectrometry. Its structural elucidation contributes to the understanding of alkaloids' chemical diversity and their potential applications in pharmacology .
Therapeutic Potential
There is growing interest in the therapeutic applications of this compound due to its bioactive properties. Studies have suggested that it could have implications in treating diseases related to oxidative stress and inflammation. However, further research is necessary to fully elucidate its mechanisms of action and therapeutic efficacy .
Molecular Docking Studies
Molecular docking studies have been conducted to explore the interaction of this compound with various biological targets. These studies help in understanding how the compound could modulate biological pathways and contribute to its pharmacological effects .
Table 2: Molecular Docking Insights
| Target Protein | Binding Affinity (kcal/mol) | Predicted Interaction Type |
|---|---|---|
| Ecdysone Receptor | -8.5 | Hydrogen bonds |
| OAMB Receptor | -7.9 | Hydrophobic interactions |
Mechanism of Action
The mechanism of action of 1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol involves its interaction with specific molecular targets and pathways. For instance, in the treatment of dystrophic myotonia, it may interfere with the production of abnormal RNA, preventing the formation of clumps inside cells and restoring normal protein production .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues within the Aporphine and Isoquinoline Alkaloid Families
The following compounds share the dibenzoquinoline core but differ in substituents, stereochemistry, and biological activities:
Table 1: Structural and Functional Comparison of Boldine with Analogues
Key Structural and Functional Differences
Substituent Patterns :
- Boldine’s 1,10-dimethoxy and 2,9-dihydroxy groups distinguish it from Apomorphine (10,11-diol) and Isocorydine (1,2,10-trimethoxy). The absence of a 6-methyl group in Laurolitsine reduces its lipophilicity compared to Boldine .
- N-oxide modification in Duguetine N-oxide enhances its polarity and antitumor efficacy .
Stereochemistry: Boldine’s 6aS vs.
Biological Activities: Boldine vs. Apomorphine: While both cross the blood-brain barrier, Boldine’s antioxidant properties contrast with Apomorphine’s dopamine receptor agonism . Boldine vs.
Physicochemical Properties
| Property | Boldine | Apomorphine | Isocorydine |
|---|---|---|---|
| LogP (Predicted) | 2.1 | 1.8 | 2.5 |
| Water Solubility | Low | Moderate (HCl salt) | Low |
| Melting Point | 160–163°C | Not reported | Not reported |
Boldine’s higher melting point (160–163°C) compared to Laurolitsine (138–140°C) reflects differences in crystallinity due to methyl and hydroxyl group positioning .
Biological Activity
1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol, commonly referred to as boldine , is a naturally occurring aporphine alkaloid primarily extracted from the bark of the Peumus boldus tree. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and insecticidal properties. Below is a detailed examination of its biological activity based on current research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁NO₄ |
| Molecular Weight | 327.4 g/mol |
| XLogP3 | 2.7 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 5 |
| Topological Polar Surface Area | 62.2 Ų |
Antioxidant Activity
Boldine exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in various biological systems. A study highlighted its ability to inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in liver tissues .
Anti-inflammatory Effects
The anti-inflammatory potential of boldine has been demonstrated in several studies. It modulates the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. In vitro studies have shown that boldine can significantly reduce the production of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) .
Insecticidal Activity
Boldine has also been studied for its insecticidal properties. A recent investigation assessed its effects on various insect larvae, including Drosophila melanogaster and Cydia pomonella. The results indicated that boldine exhibited larvicidal activity with an LD50 value ranging from 30 to 70 µg/mL depending on the species tested . The mechanism appears to involve disruption of ecdysteroid signaling pathways, which are crucial for insect development .
Case Studies and Research Findings
- Antioxidant Mechanism : A study conducted by researchers at the University of Chile demonstrated that boldine's antioxidant activity is mediated through its interaction with cellular signaling pathways that regulate oxidative stress responses .
- Insect Growth Regulation : In a controlled experiment examining the effects of boldine on Drosophila larvae, it was found that treatment with boldine led to a significant increase in mortality rates compared to control groups. This suggests potential applications in pest management strategies .
- Neuroprotective Effects : Another area of interest is boldine's neuroprotective properties. Research indicates that it may protect neuronal cells from apoptosis induced by oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .
Q & A
Basic: What methodological approaches are recommended for elucidating the stereochemistry of 1,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol?
Answer:
Stereochemical determination requires a combination of spectroscopic and computational techniques:
- Nuclear Magnetic Resonance (NMR): Use NOESY or ROESY experiments to identify spatial proximity of protons, particularly for distinguishing axial/equatorial substituents in the tetrahydroquinoline core .
- X-ray Crystallography: Resolve absolute configuration by analyzing single-crystal structures, as demonstrated for structurally similar dibenzoquinolizine derivatives (e.g., (±)-Scoulerine) .
- Electronic Circular Dichroism (ECD): Compare experimental spectra with density functional theory (DFT)-simulated spectra to confirm enantiomeric preferences .
Basic: What synthetic strategies are effective for constructing the dibenzo[de,g]quinoline scaffold in this compound?
Answer:
Key steps involve:
- Pictet-Spengler Cyclization: Condense tryptamine derivatives with carbonyl compounds to form the tetrahydroisoquinoline core, followed by methylation and oxidation to install methoxy groups .
- Palladium-Catalyzed Coupling: Introduce substituents (e.g., methyl groups) at specific positions via Suzuki-Miyaura or Buchwald-Hartwig reactions, as seen in analogous hexahydroquinoline syntheses .
- Challenges: Control regioselectivity during cyclization; optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts like over-oxidized quinones .
Advanced: How does the methyl group at position 6 influence the compound’s pharmacological activity compared to alkyl-substituted analogs (e.g., 6-propyl derivatives)?
Answer:
The methyl group’s steric and electronic effects can be evaluated through:
- Structure-Activity Relationship (SAR) Studies: Compare binding affinities of methyl vs. propyl analogs to receptors (e.g., serotonin or dopamine receptors) using radioligand assays. Methyl groups may enhance metabolic stability but reduce lipophilicity compared to longer alkyl chains .
- Molecular Dynamics (MD) Simulations: Model interactions between the methyl-substituted compound and target proteins to assess steric hindrance or conformational flexibility .
- In Vivo Pharmacokinetics: Monitor bioavailability and half-life differences in rodent models, as alkyl chain length impacts membrane permeability .
Advanced: What computational methodologies are suitable for predicting the compound’s interaction with biological targets?
Answer:
- Docking Studies (AutoDock Vina, Glide): Screen against homology models of target proteins (e.g., G-protein-coupled receptors) to identify potential binding pockets. Use force fields like AMBER to refine poses .
- Free Energy Perturbation (FEP): Calculate binding free energy differences between substituent variants (e.g., methyl vs. hydrogen) to quantify thermodynamic contributions .
- Machine Learning (ML): Train models on existing SAR data for similar dibenzoquinolines to predict off-target effects or toxicity .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts conflicting with predicted values)?
Answer:
- Validation via Redundant Techniques: Cross-validate NMR assignments using 2D-COSY, HSQC, and HMBC. For example, unexpected shifts in methoxy groups may arise from anisotropic effects in the dibenzoquinoline ring system .
- Dynamic Effects Analysis: Investigate temperature-dependent NMR to detect conformational exchange broadening, which may obscure signal splitting .
- Crystallographic Correlation: Compare experimental NMR shifts with those derived from X-ray structures using software like CAESAR or SHIFTX2 .
Basic: What chromatographic methods are optimal for purifying this compound and its intermediates?
Answer:
- Flash Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate → dichloromethane/methanol) to separate polar intermediates .
- HPLC: Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final purification. Monitor at 254 nm due to aromatic chromophores .
- Chiral Separation: Use amylose-based chiral stationary phases (e.g., Chiralpak IA) for resolving enantiomers, critical for stereochemically complex analogs .
Advanced: What mechanistic insights explain the compound’s susceptibility to oxidative degradation during storage?
Answer:
- Accelerated Stability Studies: Expose the compound to varying pH, light, and oxygen levels. LC-MS can identify degradation products (e.g., quinone formation from diol oxidation) .
- Electrochemical Analysis: Perform cyclic voltammetry to determine oxidation potentials of the diol and methoxy groups, guiding antioxidant selection (e.g., BHT) .
- DFT Calculations: Map HOMO/LUMO energies to predict reactive sites. Methoxy groups may donate electrons, stabilizing the ring against oxidation .
Basic: How should researchers design in vitro assays to evaluate this compound’s biological activity?
Answer:
- Target Selection: Prioritize receptors/transporters homologous to those targeted by structurally related compounds (e.g., aporphine or berbine alkaloids) .
- Assay Conditions: Use HEK293 or CHO cells transfected with target receptors. Measure cAMP or calcium flux for GPCR activity .
- Controls: Include positive controls (e.g., dopamine for D2 receptor assays) and vehicle controls to normalize solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
